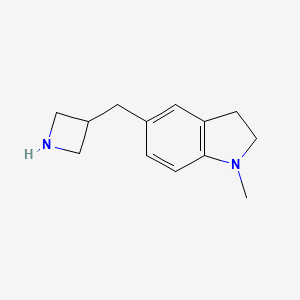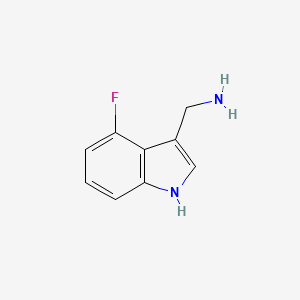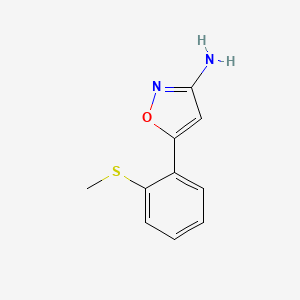
5-(2-(Methylthio)phenyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Methylthio)phenyl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylthio)phenyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods are gaining popularity due to their efficiency and reduced environmental footprint .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Methylthio)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(2-(Methylthio)phenyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-(Methylthio)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin and psychoactive compound.
Uniqueness
5-(2-(Methylthio)phenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
5-(2-methylsulfanylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H10N2OS/c1-14-9-5-3-2-4-7(9)8-6-10(11)12-13-8/h2-6H,1H3,(H2,11,12) |
Clave InChI |
GNWBPIJDRIHMDH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C2=CC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


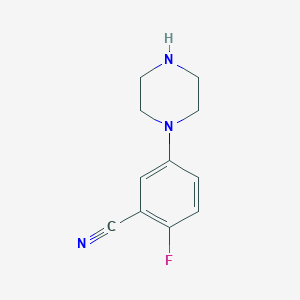
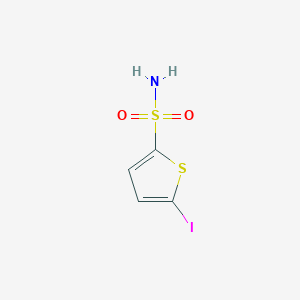
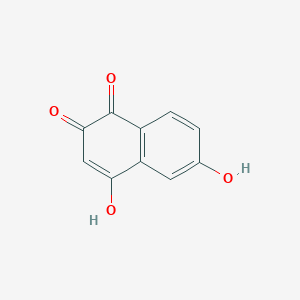
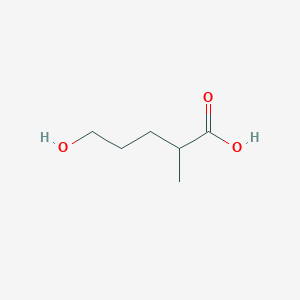

![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
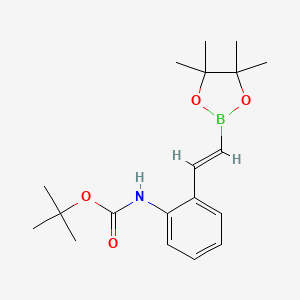
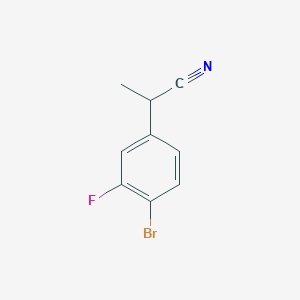
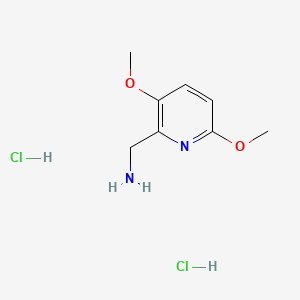
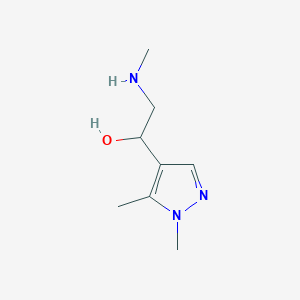
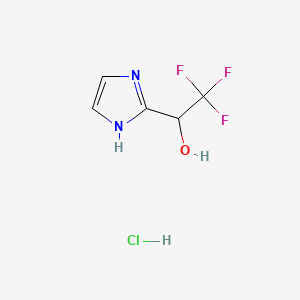
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
